7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione
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Overview
Description
7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyethylsulfanyl group, and a methylpurine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with a chlorophenylmethyl halide, followed by the introduction of a hydroxyethylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl moiety.
Scientific Research Applications
7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyethylsulfanyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylxanthine
- 7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methyladenine
Uniqueness
7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a chlorophenyl group and a hydroxyethylsulfanyl group allows for diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3S/c1-19-12-11(13(22)18-14(19)23)20(15(17-12)24-7-6-21)8-9-4-2-3-5-10(9)16/h2-5,21H,6-8H2,1H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJBWAOKVYXNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCO)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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